N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WZ3105 is a small molecule compound known for its potential therapeutic applications, particularly in cancer treatment. It targets multiple kinases, including SRC, ROCK2, NTRK2, FLT3, and IRAK1 . The compound has shown efficacy in various cancer cell lines, making it a subject of interest in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WZ3105 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups, such as amines and carbonyl groups, are introduced through nucleophilic substitution and oxidation reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial Production Methods
Industrial production of WZ3105 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
WZ3105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under conditions such as reflux or microwave irradiation
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
WZ3105 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute lymphoblastic leukemia and solid tumors.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds
Mechanism of Action
WZ3105 exerts its effects by inhibiting multiple kinases involved in cell signaling pathways. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
WZ3105 is compared with other kinase inhibitors, such as Larotrectinib, which also targets neurotrophic receptor tyrosine kinase fusion proteins. While both compounds exhibit high binding affinity and efficacy in cancer cell lines, WZ3105 has a broader target spectrum, making it unique in its ability to inhibit multiple kinases simultaneously .
Similar Compounds
Larotrectinib: A selective inhibitor of neurotrophic receptor tyrosine kinase fusion proteins.
Crizotinib: Targets anaplastic lymphoma kinase and c-ros oncogene 1.
Entrectinib: Inhibits neurotrophic receptor tyrosine kinase, anaplastic lymphoma kinase, and c-ros oncogene 1
Properties
CAS No. |
1222879-96-0 |
---|---|
Molecular Formula |
C25H34N8O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-ylpurin-6-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31) |
InChI Key |
DGEBYERMQBTMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.